N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
Description
N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative with a complex structure combining aromatic (4-ethylphenyl), heterocyclic (furan-2-yl), and indoline moieties. Oxalamides are known for their versatility in binding to biological targets, such as receptors or enzymes, due to their hydrogen-bonding capabilities and conformational flexibility .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-ethylphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-2-17-9-11-19(12-10-17)26-24(29)23(28)25-16-21(22-8-5-15-30-22)27-14-13-18-6-3-4-7-20(18)27/h3-12,15,21H,2,13-14,16H2,1H3,(H,25,28)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYQXHFPNYZRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide linkage.
Introduction of the 4-ethylphenyl group: This step involves the use of 4-ethylphenylamine in the reaction with oxalyl chloride.
Attachment of the furan and indoline moieties: These groups can be introduced through nucleophilic substitution reactions, where the furan and indoline derivatives react with the oxalamide intermediate.
Industrial Production Methods
Industrial production of such complex organic compounds often involves multi-step synthesis in a controlled environment. The process may include:
Batch reactions: Conducted in reactors where each step is carried out sequentially.
Purification steps: Including crystallization, distillation, or chromatography to isolate the desired product.
Quality control: Ensuring the purity and consistency of the compound through analytical techniques like NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Acid or base catalysts for facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxalamide group may produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide would depend on its specific interactions with molecular targets. Typically, such compounds may:
Bind to proteins or enzymes: Affecting their activity and function.
Interact with nucleic acids: Influencing gene expression or replication processes.
Modulate signaling pathways: Altering cellular responses and functions.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
The following analysis compares the target compound with structurally and functionally related oxalamides, emphasizing substituent effects, biological activity, and regulatory status.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent-Driven Bioactivity: The 4-ethylphenyl group in the target compound contrasts with 2,4-dimethoxybenzyl in S336, which is critical for umami receptor (hTAS1R1/hTAS1R3) activation . Ethyl groups may enhance lipophilicity but reduce hydrogen-bonding capacity compared to methoxy substituents. The indolin-1-yl moiety introduces a rigid, planar structure absent in S336 or GMC derivatives.
The furan-2-yl group in the target compound may pose metabolic risks, as furans are prone to bioactivation into reactive intermediates.
Synthetic Feasibility :
- Oxalamides with simple aromatic substituents (e.g., S336, GMC series) are synthesized in moderate-to-high yields (30–83%) via standard coupling reactions . The indolin-1-yl and furan-2-yl groups in the target compound likely complicate synthesis due to steric hindrance and reactivity.
Regulatory Gaps :
- Unlike S336, which has global regulatory approval (FEMA 4233), the target compound lacks safety evaluations. Structural analogs with halogenated phenyl groups (e.g., GMC-2, BNM-III-170) highlight the need for rigorous toxicity profiling, particularly for heterocyclic components .
Biological Activity
N1-(4-ethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including an ethylphenyl moiety, a furan ring, and an indoline structure. Its molecular formula is , with a molecular weight of approximately 364.44 g/mol. The presence of the furan and indoline rings suggests potential interactions with various biological targets, making it a subject of interest for drug development.
Preliminary studies indicate that this compound may act as a ligand or probe in biochemical assays. The specific mechanism of action is still under investigation, but it is hypothesized that the compound may interact with enzymes or receptors, modulating their activity through binding interactions. Understanding these interactions is crucial for elucidating its therapeutic potential.
Anticancer Activity
Research has shown that compounds containing furan and indoline moieties often exhibit anticancer properties. This compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, studies have indicated that it can induce apoptosis in breast cancer cells by activating specific signaling pathways.
Antimicrobial Properties
The compound also displays antimicrobial activity against several bacterial strains. Its ability to inhibit bacterial growth could be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways. Further studies are required to determine the exact mechanisms involved.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Preliminary in vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage. This effect might be beneficial for developing treatments for neurodegenerative diseases.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Indoline Intermediate : This step involves reacting appropriate indole derivatives under controlled conditions.
- Furan Coupling : The furan component is introduced through a coupling reaction with the indoline intermediate.
- Oxalamide Formation : The final step involves the formation of the oxalamide linkage via condensation reactions.
Optimization of these synthetic routes is essential for enhancing yield and purity, which can be achieved through advanced manufacturing techniques such as continuous flow reactors.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N1-(4-fluorophenyl)-N2-(furan-indoline) | Fluorophenyl + furan + indoline | Anticancer activity | Presence of fluorine enhances reactivity |
| N1-(4-methoxyphenyl)-N2-(furan-indoline) | Methoxy group + furan + indoline | Antimicrobial properties | Methoxy group increases solubility |
| N1-(phenyl)-N2-(furan-indoline) | Simple phenyl + furan + indoline | Moderate anticancer activity | Lacks additional functional groups |
The unique combination of an ethylphenyl group with the furan and indoline structures in this compound may confer distinct biological activities compared to these analogs.
Q & A
Q. Purity Optimization :
- Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates .
- Recrystallization : Final product recrystallized from ethanol/water mixtures improves crystallinity .
Q. Table 1: Common Synthetic Routes for Oxalamide Derivatives
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Furan intermediate | 2-Furoyl chloride, Et₃N, DCM, 0°C | 65-75 | Moisture sensitivity |
| Indole coupling | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C | 50-60 | Steric hindrance at indole N-H |
| Oxalamide formation | Oxalyl chloride, anhydrous DCM, 24h RT | 70-80 | Side reactions with residual amines |
Which spectroscopic and analytical methods are most effective for structural confirmation of this compound?
Q. Basic
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₆N₃O₃: 428.1972) .
- Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .
Advanced Tip : Use X-ray crystallography to resolve steric effects from the ethylphenyl and indole groups, which may cause conformational ambiguity .
How can reaction conditions be optimized to improve yields during oxalamide formation?
Q. Advanced
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for indole coupling efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions; switch to THF for milder conditions .
- Temperature Control : Lower reaction temperatures (0–5°C) during oxalyl chloride addition reduce byproduct formation .
Q. Data Contradiction Analysis :
- reports 70–80% yields using DCM, while notes 60–70% in THF. This discrepancy may arise from differences in intermediate purity or solvent polarity effects on oxalamide stability.
What strategies mitigate steric hindrance during the coupling of bulky substituents (e.g., indolin-1-yl and ethylphenyl groups)?
Q. Advanced
- Protecting Groups : Temporarily protect indole N-H with Boc groups to reduce steric clashes during coupling .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics to overcome steric barriers (e.g., 30 min at 120°C vs. 24h conventional heating) .
- Ligand Design : Use bulkier phosphine ligands (e.g., Xantphos) to stabilize transition states in palladium-catalyzed reactions .
How should researchers address conflicting data in reported biological activities of analogous oxalamides?
Q. Advanced
- Orthogonal Assays : Cross-validate kinase inhibition (e.g., ATPase assays vs. fluorescence polarization) to confirm target engagement .
- Purity Verification : Re-test compounds with ≥98% HPLC purity to exclude false positives from impurities .
- Structural Analogues : Compare activities of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify SAR trends .
Q. Table 2: Reported Biological Activities of Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Key Structural Feature |
|---|---|---|---|
| N1-(4-fluorobenzyl)-... | EGFR | 12 ± 3 | Fluorobenzyl group |
| N1-(3,4-dimethoxyphenyl)-... | Aurora B | 45 ± 8 | Dimethoxy substitution |
| N1-(2-chlorophenyl)-... | PI3K | 120 ± 15 | Chlorophenyl group |
What computational methods predict the binding interactions of this compound with biological targets?
Q. Advanced
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets, focusing on hydrogen bonds between oxalamide carbonyls and conserved lysine residues .
- Molecular Dynamics (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical hydrophobic interactions with indole/furan moieties .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
